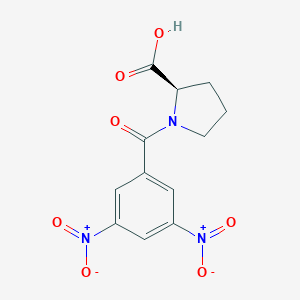

N-(3,5-Dinitrobenzoyl)-D-proline

Description

Structure

3D Structure

Properties

CAS No. |

143492-63-1 |

|---|---|

Molecular Formula |

C12H11N3O7 |

Molecular Weight |

309.23 g/mol |

IUPAC Name |

(2R)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m1/s1 |

InChI Key |

ILUIVNFRFIAWLJ-SNVBAGLBSA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Synonyms |

N-(3,5-Dinitrobenzoyl)-D-proline |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for N-(3,5-Dinitrobenzoyl)-D-Proline and Analogous Structures

The creation of this compound and related compounds can be achieved through both traditional chemical synthesis and modern solid-phase techniques, each offering distinct advantages depending on the desired final product and application.

Chemical Synthesis of D-Proline Derivatives Bearing the Dinitrobenzoyl Moiety

The fundamental approach to synthesizing this compound involves the reaction of D-proline with 3,5-dinitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the proline ring attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of N-protected proline derivatives involves dissolving DL-proline in an aqueous solution of sodium hydroxide. Subsequently, an acyl chloride, such as benzyl (B1604629) chloroformate, is added dropwise while maintaining a basic pH and a controlled temperature. google.com While this example uses a different acylating agent, the principle remains the same for the synthesis of this compound.

The synthesis of D-proline itself can be a critical precursor step. One method involves the asymmetric hydrogenation of pyrrolidine-2-formaldehyde using a chiral catalyst, followed by oxidation to yield D-proline with high optical purity. google.com

The dinitrobenzoyl moiety is a key component, and its precursor, 3,5-dinitrobenzoyl chloride, is typically prepared by treating 3,5-dinitrobenzoic acid with a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). hansshodhsudha.com Greener synthetic methods are also being explored, such as the microwave-assisted direct reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of concentrated sulfuric acid, although this is for the synthesis of esters rather than amides. hansshodhsudha.com

Solid-Phase Synthetic Approaches for this compound Conjugates

Solid-phase synthesis offers a powerful and efficient method for constructing conjugates of this compound, particularly for creating libraries of compounds or for attaching them to other molecules like oligonucleotides. nih.gov This technique involves attaching the proline or the dinitrobenzoyl moiety to a solid support, allowing for sequential reactions and easy purification by simple filtration and washing.

A solid-phase reaction technique has been described for the derivatization of amines, amino alcohols, and amino acids using a polymeric activated ester to immobilize the 3,5-dinitrobenzoyl group. nih.gov This approach avoids issues with excess reagent in solution and simplifies sample handling. nih.gov The reagent can be regenerated and reused, making the process more efficient. nih.gov This solid-phase reagent can be used for both off-line and on-line derivatization in high-performance liquid chromatography (HPLC). nih.gov

Derivatization Strategies Utilizing 3,5-Dinitrobenzoyl Chloride for Chiral Analysis

The strong π-acidic nature of the 3,5-dinitrobenzoyl group makes it an excellent derivatizing agent for chiral analysis, enhancing the separation of enantiomers and improving their detection in various analytical techniques.

Pre-Column Derivatization Techniques for Chromatographic Enantioseparation

Pre-column derivatization with 3,5-dinitrobenzoyl chloride is a widely used strategy to improve the chromatographic separation of chiral molecules, particularly amines and alcohols. researchgate.netnih.gov This process involves reacting the analyte with the derivatizing agent before introducing the sample into the chromatography column. The resulting derivatives often exhibit enhanced resolution on chiral stationary phases (CSPs).

The derivatization of biogenic amines with 3,5-dinitrobenzoyl chloride is a rapid and straightforward process that can be completed in a few minutes at room temperature. nih.gov The resulting derivatives are stable and can be readily detected by UV absorption at around 260 nm. nih.gov This method has been successfully applied to the analysis of various amines in fermented foods. researchgate.netnih.gov

For the enantioseparation of chiral alcohols, pre-column derivatization with achiral acid chlorides, including those with aromatic groups, has been shown to be effective when using a chiral stationary phase like N-(3,5-dinitrobenzoyl)-D-phenylglycine. researchgate.net This demonstrates that the dinitrobenzoyl moiety can be part of the stationary phase, interacting with derivatized analytes to achieve separation.

The derivatization of amino acids with reagents like 3,5-dinitrobenzoyl chloride allows for their separation on various types of β-cyclodextrin-bonded stationary phases in reversed-phase HPLC. researchgate.net

Derivatization for Enhanced Spectroscopic and Mass Spectrometric Detection

The introduction of the 3,5-dinitrobenzoyl group not only aids in chiral separation but also significantly enhances the detection of the derivatized analytes in both spectroscopic and mass spectrometric methods.

The dinitrobenzoyl derivatives of amines strongly absorb UV light, typically around 260 nm, which allows for sensitive detection using a standard UV detector in HPLC. researchgate.netnih.gov This is a significant advantage as UV detectors are common in most analytical laboratories.

In the context of mass spectrometry, derivatization with benzoyl chloride (a related compound) has been shown to improve the analysis of small polar molecules. chromatographyonline.com This technique is applicable to a wide range of functional groups, including primary and secondary amines and phenols. chromatographyonline.com The derivatization reaction is fast, and the resulting products are stable. chromatographyonline.com Benzoyl chloride derivatization has been successfully used in targeted metabolomics to analyze neurochemicals in various biological samples, such as rat microdialysate, human cerebrospinal fluid, and serum. nih.gov The structures of 3,5-dinitrobenzoyl derivatives of biogenic amines have been elucidated using HPLC coupled with electrospray ionization mass spectrometry. nih.gov This highlights the compatibility and utility of this derivatization strategy with mass spectrometric detection.

Advanced Analytical Methodologies Beyond Chromatography for Chiral Analysis

Mass Spectrometry for Chiral Analysis and Enantiomeric Excess Determination

Mass spectrometry (MS) has emerged as a rapid and highly sensitive technique for chiral analysis, capable of determining enantiomeric composition without the need for chromatographic separation. nih.gov This is particularly valuable in high-throughput screening environments. nih.gov

Negative-ion electrospray ionization mass spectrometry (ESI-MS) has been effectively utilized for determining the enantiomeric composition of various analytes using deprotonated N-(3,5-dinitrobenzoyl)amino acids as chiral selectors. nih.gov In this method, solutions containing the analyte, a chiral selector like N-(3,5-dinitrobenzoyl)-L-proline or N-(3,5-dinitrobenzoyl)-D-proline, and a base (e.g., sodium hydroxide) are introduced into the mass spectrometer. The resulting mass spectrum, monitored in the negative ion mode, shows peaks corresponding to the deprotonated 1:1 analyte-selector diastereomeric complexes. nih.gov

The core principle lies in the differential stability of the diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector. The ratio of the intensities of these complex ions in the mass spectrum can be directly related to the enantiomeric composition of the analyte. nih.gov A significant advantage of this technique is its speed; a single analysis can be completed in under 10 seconds, highlighting its potential for high-throughput chiral analyses. nih.gov For a given analysis, two N-(3,5-dinitrobenzoyl)amino acids with opposite selectivities for the analyte's enantiomers can be chosen to enhance the accuracy of the determination. nih.gov

The kinetic method, pioneered by Cooks and co-workers, is a powerful tandem mass spectrometry (MS/MS) technique for chiral differentiation and the quantification of enantiomeric excess (ee). nih.gov This approach involves the formation of ternary, diastereomeric complexes, typically consisting of the analyte enantiomers, a chiral selector (CS), and a transition metal ion. nih.gov These diastereomeric complexes are then subjected to collision-induced dissociation (CID), and they characteristically dissociate at different rates. This difference in dissociation kinetics is the basis for enantiomeric quantification. nih.gov

A rapid method for determining the ee of proteinogenic amino acids involves parallel kinetic resolution with pseudoenantiomeric mass-tagged auxiliaries, followed by ESI-MS analysis. nih.gov Another approach involves forming protonated trimeric complexes of amino acids with a chiral selector, such as N-tert-butoxycarbonylphenylalanine, in the gas phase via electrospray ionization. nih.gov The dissociation efficiency of these trimers into dimers upon CID is dependent on the enantiomeric excess. A linear relationship can be established by plotting the dissociation ratio against a function of the ee, allowing for precise quantification without necessarily needing a full calibration curve for every analysis. nih.gov While powerful, the kinetic method can be limited by low throughput due to the energy-resolved MS/MS acquisition and is not universally applicable to all chiral compounds. nih.gov

The enantioselective recognition observed in ESI-MS using N-(3,5-dinitrobenzoyl)amino acid selectors shows a strong correlation with findings from chromatographic methods that use chiral stationary phases (CSPs) derived from the same selectors. nih.govirb.hr This consistency suggests that the fundamental chiral recognition mechanisms, likely involving interactions such as π-π stacking, hydrogen bonding, and steric repulsion, are similar in both the gas phase (MS) and the condensed phase (chromatography). nih.govirb.hr

The primary advantage of MS-based methods is their remarkable speed, with analyses taking seconds rather than the minutes required for chromatographic runs. nih.govnih.gov This makes MS particularly suitable for high-throughput screening. nih.gov However, chromatography, especially high-performance liquid chromatography (HPLC), remains a robust and widely used standard for enantiomeric separation and quantification, offering high resolution for complex mixtures. irb.hr Mass spectrometry complements these separation techniques by providing rapid analysis and structural information, with detection limits comparable to, and potentially exceeding, those of separation science. ucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the enantiomeric composition of chiral compounds. psu.edu The method relies on the use of chiral solvating agents (CSAs) to induce a diastereomeric environment around the analyte enantiomers, leading to distinguishable NMR signals. psu.eduacs.org

A variety of chiral solvating agents have been designed and proven effective for the NMR-based chiral discrimination of N-(3,5-dinitrobenzoyl)amino acids. The 3,5-dinitrobenzoyl group on the analyte is crucial as it can engage in strong π-π stacking interactions with aromatic moieties on the CSA, enhancing the differentiation. nih.gov

Effective CSAs often incorporate specific structural features to maximize interactions:

Thiourea (B124793) Derivatives: A thiourea derivative of 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective CSA for the enantiodifferentiation of N-(3,5-dinitrobenzoyl) amino acids that have free carboxyl functions. mdpi.com

Derivatives of trans-1,2-Diaminocyclohexane: A CSA derived from optically active trans-1,2-diaminocyclohexane was efficient in determining the enantiomeric composition of N-(3,5-dinitrobenzoyl)-α-amino acids, even without possessing an aromatic functional group itself. psu.edu

Carbamates from Ethyl (S)-lactate: New CSAs derived from the inexpensive ethyl (S)-lactate, through carbamoylation, have demonstrated the ability to differentiate the resonances of N-(3,5-dinitrobenzoyl)amino acid derivatives. rsc.org

Derivatives from Isomannide (B1205973) and Isosorbide (B1672297): CSAs synthesized from renewable resources like isomannide and isosorbide have been successfully tested for their enantiodiscriminating properties with racemic N-3,5-dinitrobenzoylphenylglycine methyl ester. acs.orgnih.gov

These CSAs are simply added to the analyte solution, avoiding time-consuming derivatization steps. acs.org

When a chiral solvating agent is added to a solution of a racemic N-(3,5-dinitrobenzoyl)amino acid, two transient diastereomeric adducts are formed. psu.edu This diastereomeric environment leads to non-equivalent magnetic shielding for the nuclei of the two enantiomers, resulting in separate, distinguishable peaks in the ¹H NMR spectrum, a phenomenon known as chemical shift non-equivalence (ΔΔδ). psu.edunih.gov

The magnitude of this chemical shift difference is a key indicator of the CSA's effectiveness. For instance, with a CSA derived from trans-1,2-diaminocyclohexane, the chemical shift non-equivalences for the protons on the 3,5-dinitrophenyl ring of N-(3,5-dinitrobenzoyl)-α-amino acids were consistently greater than 0.037 ppm, which is sufficient for accurate assessment of the enantiomeric composition. psu.edu The protons on the 3,5-dinitrophenyl ring are often the most suitable for monitoring this enantiodiscrimination. psu.edunih.gov The enantiomeric composition can then be directly calculated from the integration of the separated NMR signals. acs.org

The optimal ratio of CSA to analyte is often determined experimentally to achieve the largest chemical shift separation. For example, the greatest chemical shift non-equivalence for N-(3,5-dinitrobenzoyl)phenylglycine with a specific trans-1,2-diaminocyclohexane-based CSA was observed at a 2:1 molar ratio of CSA to analyte. psu.edu

Data Tables

Table 1: ¹H NMR Chemical Shift Non-equivalences (ΔΔδ) for rac-N-3,5-Dinitrobenzoylphenylglycine Methyl Ester with Various Chiral Solvating Agents (CSAs)

| Chiral Solvating Agent (CSA) | Analyte Proton | Chemical Shift Non-equivalence (ΔΔδ in ppm) | Reference |

| CSA derived from trans-1,2-Diaminocyclohexane | Protons on 3,5-dinitrophenyl ring | > 0.037 | psu.edu |

| Isosorbide-derived CSA (Compound 7c) | p-proton of 3,5-DNB moiety | 0.098 | nih.gov |

| Isosorbide-derived CSA (Compound 7c) | o-protons of 3,5-DNB moiety | 0.147 | nih.gov |

| Isosorbide-derived CSA (Compound 7c) | Methyne proton of chiral center | 0.091 | nih.gov |

This table is generated based on data reported in the cited literature.

Configurational Assignment and Determination of Enantiomeric Purity via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the analysis of chiral molecules. When a chiral analyte is reacted with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers exhibit distinct physical properties, including different NMR spectra. This compound serves as an effective CDA, particularly for determining the enantiomeric purity and assigning the absolute configuration of chiral amines, alcohols, and amino acids.

The derivatization process involves the formation of an amide or ester linkage between the this compound and the chiral analyte. The presence of the rigid proline ring and the two nitro groups on the benzoyl moiety creates a well-defined chemical environment. This environment leads to significant differences in the chemical shifts (Δδ) of the protons and carbons of the two resulting diastereomers, allowing for their distinct signals to be resolved in the NMR spectrum.

The enantiomeric purity of the analyte can then be determined by integrating the signals corresponding to each diastereomer. The ratio of the integrals directly correlates to the ratio of the enantiomers in the original sample.

Furthermore, consistent trends in the chemical shift differences can be used to assign the absolute configuration of the analyte. For instance, it has been observed that for N-3,5-dinitrobenzoyl (N-DNB) amino acid derivatives, the protons of the N-DNB group in the (R)-enantiomers consistently show higher frequency shifts compared to the (S)-enantiomers when analyzed in the presence of a chiral solvating agent. mdpi.com This empirical correlation, once established for a class of compounds, provides a reliable method for configurational assignment.

Detailed research findings have demonstrated the utility of N-(3,5-Dinitrobenzoyl) derivatives in chiral analysis by NMR. The magnitude of the chemical shift difference (Δδ) is a critical factor in achieving accurate quantification. The following tables summarize representative data from studies utilizing N-(3,5-Dinitrobenzoyl) derivatives for the NMR-based analysis of various chiral compounds.

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomers Formed with N-(3,5-Dinitrobenzoyl) Amino Acid Derivatives

| Analyte Class | Specific Protons Observed | Solvent | Magnetic Field Strength (T) | Observed Δδ (ppm) | Reference |

| Amino Acids | para and ortho protons of N-DNB moiety | CDCl₃/DABCO | Not Specified | Significant differentiation | mdpi.com |

| Amino Acids | Methine proton at chiral center | CDCl₃/DABCO | Not Specified | Inverse correlation to N-DNB protons | mdpi.com |

This table illustrates the typical chemical shift differences observed for protons in diastereomeric derivatives of N-(3,5-Dinitrobenzoyl) amino acids. The addition of an achiral additive like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance the resolution by ensuring complete solubilization. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Differences (Δδ) for Diastereomers Formed with N-(3,5-Dinitrobenzoyl) Amino Acid Derivatives

| Analyte Class | Specific Carbons Observed | Solvent | Magnetic Field Strength (T) | Observed Δδ (ppm) | Reference |

| Amino Acids | Quaternary carbons bonded to NO₂ groups | CDCl₃/DABCO | Not Specified | Higher frequency for (R)-enantiomers | mdpi.com |

| Amino Acids | Quaternary carbon of carboxyl moiety | CDCl₃/DABCO | Not Specified | Inverse correlation to NO₂-bonded carbons | mdpi.com |

| Amino Acids | Amide carbonyl carbon | CDCl₃/DABCO | Not Specified | Inverse correlation to NO₂-bonded carbons | mdpi.com |

This table showcases the utility of ¹³C NMR in resolving diastereomeric derivatives. The consistent trends in chemical shifts for specific carbon atoms provide a robust method for configurational assignment. mdpi.com

The selection of an appropriate solvent and, in some cases, an achiral additive, is crucial for maximizing the chemical shift differences and achieving baseline separation of the diastereomeric signals. mdpi.comresearchgate.net The structural rigidity of the this compound derivative, coupled with the strong magnetic anisotropy of the dinitrobenzoyl group, are key factors contributing to its success as a chiral derivatizing agent for NMR-based enantiomeric analysis.

Theoretical and Computational Studies of Chiral Recognition

In Silico Investigations of Selector-Selectand Interactions

Computational chemistry offers a powerful toolkit to simulate and analyze the transient and dynamic interactions that lead to chiral discrimination. By modeling the system at the atomic level, it is possible to visualize and quantify the forces at play.

Molecular dynamics (MD) simulations provide a dynamic picture of the chiral recognition process, allowing researchers to observe the conformational changes and interaction patterns of the selector-selectand complexes over time. While specific MD studies focusing exclusively on N-(3,5-Dinitrobenzoyl)-D-proline as a chiral selector are not extensively documented in the reviewed literature, the principles can be inferred from studies on similar Pirkle-type and proline-based chiral stationary phases (CSPs).

MD simulations of N-3,5-dinitrobenzoylated amino acids with Cinchona alkaloid-based CSPs have demonstrated that salt-bridge and hydrogen bond interactions are pivotal in the enantiorecognition mechanism. nih.govnih.gov Furthermore, π-cation and π-π interactions have been identified as discriminating features. nih.gov In these simulations, the protocol, including box size, simulation time, and frame recording frequency, is optimized to ensure the quality of the results. nih.govnih.gov The analysis of the MD trajectories involves calculating the types and frequencies of interactions, as well as the conformational and interaction energy profiles of the formed diastereomeric complexes. nih.gov

For proline-based CSPs, MD simulations have been employed to investigate the interfacial structure and the influence of the solvent. nih.govnih.gov These studies highlight the importance of the backbone conformation of the proline units, which can be influenced by the terminal groups and the polarity of the solvent. nih.govnih.gov The development of accurate force fields, often based on ab initio calculations, is a critical step in these simulations to correctly represent the energetics of conformational changes. nih.govnih.gov

In a typical MD simulation of a chiral recognition system, the following steps are undertaken:

System Setup: A model of the chiral stationary phase, including the this compound selector, is constructed along with the enantiomers of the analyte and the solvent molecules.

Force Field Application: A suitable force field is assigned to all atoms in the system to describe the potential energy as a function of atomic coordinates.

Simulation: The system is allowed to evolve over time by integrating Newton's equations of motion. This generates a trajectory of atomic positions and velocities.

Analysis: The trajectory is analyzed to extract information about the binding modes, interaction energies, and dynamic behavior of the diastereomeric complexes.

These simulations can reveal the preferred binding orientations of the enantiomers and the key intermolecular interactions, such as hydrogen bonds, π-π stacking, and steric hindrance, that contribute to chiral discrimination.

| MD Simulation Parameter | Typical Value/Consideration | Significance |

| Force Field | AMBER, CHARMM, GROMOS | Accurately describes the potential energy surface of the system. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Represents the influence of the mobile phase on the interactions. |

| Simulation Time | Nanoseconds to Microseconds | Allows for sufficient sampling of conformational space. |

| Temperature and Pressure | Controlled to mimic experimental conditions | Ensures the simulation is relevant to real-world chromatography. |

| Analysis Methods | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy Calculation | Quantifies the stability, flexibility, and nature of the selector-selectand complexes. |

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more accurate description of the electronic effects involved in chiral recognition compared to the classical mechanics approach of MD simulations. DFT can be used to calculate the interaction energies of the diastereomeric complexes with high precision, providing valuable insights into the thermodynamic basis of enantioselectivity.

A study on the interaction between tert-butylcarbamoylquinine and (S)-3,5-dinitrobenzoyl alanine, a compound structurally related to the proline derivative, successfully employed DFT to model the complex formed by ion pairing, hydrogen bonding, and π-π stacking. nih.gov The calculated circular dichroism spectra were in good agreement with experimental data, validating the ability of DFT to handle such complex, non-covalent interactions. nih.gov

The general workflow for using DFT to analyze chiral recognition involves:

Geometry Optimization: The structures of the individual selector and selectand molecules, as well as their diastereomeric complexes, are optimized to find their lowest energy conformations.

Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated selector and selectand molecules: ΔE = E_complex - (E_selector + E_selectand)

Basis Set Superposition Error (BSSE) Correction: The interaction energies are often corrected for BSSE using methods like the counterpoise correction to obtain more accurate results.

Analysis of Interaction Components: Energy decomposition analysis can be performed to break down the total interaction energy into its constituent parts, such as electrostatic, exchange-repulsion, polarization, and dispersion components. This helps to identify the dominant forces driving the chiral recognition.

These calculations can provide a quantitative measure of the stability difference between the two diastereomeric complexes, which is directly related to the enantioselectivity of the separation.

| DFT Functional | Basis Set | Properties Calculated | Relevance to Chiral Recognition |

| B3LYP | 6-31G(d,p), 6-311++G(d,p) | Optimized geometries, interaction energies, vibrational frequencies | Provides accurate structures and energies of diastereomeric complexes. |

| M06-2X | 6-311++G(d,p) | More accurate for non-covalent interactions | Offers improved description of dispersion forces crucial for π-π stacking. |

| CAM-B3LYP | 6-31++G** | Electronic circular dichroism spectra | Allows for direct comparison with experimental chiroptical spectroscopy. nih.gov |

Quantitative Structure-Retention Relationship (QSRR) models are statistical tools that correlate the chromatographic retention of analytes with their molecular descriptors. In the context of chiral separations, QSRR can be extended to model enantioselective retention (QSERR) by relating the separation factor (α) to the structural differences between enantiomers.

For Pirkle-type CSPs, which include this compound derivatives, QSRR studies have been conducted to understand and predict enantioseparations. nih.govresearchgate.netpku.edu.cn These models typically use a variety of molecular descriptors, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies, partial atomic charges, and dipole moments, which are calculated using quantum chemistry methods. nih.govresearchgate.net

A typical QSRR/QSERR study involves the following steps:

Data Set Preparation: A set of chiral analytes with known retention factors (k) and separation factors (α) on the specific CSP is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analyte.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN), are used to build a mathematical model that relates the descriptors to the retention data.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For the separation of arylalkylcarbinols on Pirkle-type CSPs, it was found that the LUMO energy was a significant descriptor for retention factors, while hydrophobicity was important for the separation factor. nih.gov This suggests that electronic and hydrophobic interactions play key roles in the chiral recognition mechanism.

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular weight, number of atoms/bonds | Basic structural information. |

| Topological | Connectivity indices, shape indices | Information about molecular branching and shape. |

| Geometrical | Molecular surface area, volume | 3D structural information. |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Electronic properties and reactivity. nih.govresearchgate.net |

| 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields | 3D fields around the molecule. nih.gov |

Computational Design and Optimization of Chiral Selectors

Beyond understanding existing systems, computational methods are increasingly used to design new and improved chiral selectors with enhanced enantioselectivity and broader applicability.

The insights gained from MD simulations and quantum chemical calculations can be used to rationally design new chiral selectors. By identifying the key interactions responsible for chiral recognition, modifications can be proposed to strengthen these interactions for one enantiomer while weakening them for the other.

For proline-derived chiral selectors, computational studies can guide the choice of derivatizing groups and the length and nature of the linker attaching the selector to the stationary phase. For instance, if π-π stacking is found to be a crucial interaction, the dinitrobenzoyl group could be replaced with other π-acidic or π-basic aromatic systems to modulate the strength of this interaction. Similarly, if hydrogen bonding is critical, the number and position of hydrogen bond donors and acceptors in the selector can be optimized.

Computational screening of virtual libraries of candidate selectors is a powerful strategy. By calculating the predicted interaction energies or separation factors for a large number of potential selectors, the most promising candidates can be identified for synthesis and experimental evaluation, thereby accelerating the development process.

Once a QSRR/QSERR model has been developed and validated for a particular class of chiral selectors and analytes, it can be used to predict the retention and separation factors for new, unsynthesized chiral phases. This predictive capability is highly valuable for prioritizing synthetic efforts and focusing on the most promising candidates.

For example, a validated QSRR model for a series of N-(3,5-Dinitrobenzoyl)-amino acid-based CSPs could be used to predict the enantioselectivity of a novel CSP based on this compound with a modified linker or a different substitution pattern on the proline ring. The model would take the calculated molecular descriptors of the new selector as input and output the predicted separation factor for a given analyte.

Molecular docking, another computational technique, can also be used to predict the binding affinities of enantiomers to a novel chiral phase and thus estimate the enantioselectivity. nih.gov While generally less computationally intensive than MD simulations, docking provides a static view of the interaction and can be a useful tool for high-throughput virtual screening. mdpi.com

| Computational Method | Application in Design & Prediction | Key Output |

| Molecular Docking | Virtual screening of candidate selectors. | Binding affinity scores, predicted binding poses. nih.gov |

| Molecular Dynamics | Evaluating the stability and dynamics of new selector-selectand complexes. | Free energy of binding, detailed interaction analysis. |

| QSRR/QSERT | Predicting retention and separation factors for novel CSPs. | Predicted k and α values. |

| Quantum Chemistry | Fine-tuning electronic properties of new selectors. | Interaction energies, charge distributions. |

Q & A

Q. What are the standard synthetic routes for preparing N-(3,5-Dinitrobenzoyl)-D-proline, and how is purity validated?

Answer: The compound is synthesized via acylation of D-proline with 3,5-dinitrobenzoyl chloride. Key steps include:

- Coupling Reaction : React D-proline with 3,5-dinitrobenzoyl chloride in THF or dichloromethane, using triethylamine as a base to neutralize HCl .

- Workup : Extract with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄ .

- Purity Validation : Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane). Final purity is confirmed by elemental analysis (C, H, N) and HPLC (≥98% purity) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- NMR : ¹H and ¹³C NMR verify the stereochemistry and acyl group attachment. For example, the aromatic protons of the dinitrobenzoyl group appear as two doublets (δ ~9.0 ppm) .

- HPLC : Chiral columns (e.g., Pirkle-type CSPs) resolve enantiomers using n-hexane/2-propanol (80:20) mobile phase, with UV detection at 254 nm .

- Melting Point : Confirm identity via melting point (e.g., 158–161°C for related derivatives) .

Q. How is this compound applied in chiral separations?

Answer: It serves as a chiral selector in brush-type CSPs for HPLC. The dinitrobenzoyl group provides π-π interactions, while the proline moiety engages in hydrogen bonding. Example applications:

- Enantiomer Resolution : Separate N-(3,5-dinitrobenzoyl) amino acid esters (e.g., leucine, phenylalanine) with α (separation factor) values ranging from 1.2 to 2.5 .

- Mobile Phase Optimization : Adjust 2-propanol content (10–30%) in n-hexane to balance retention (k) and selectivity .

Advanced Research Questions

Q. How does CSP coverage density impact enantioselectivity for this compound derivatives?

Answer: Higher ligand density on silica improves chiral recognition but may reduce efficiency due to steric hindrance. For example:

Q. What computational methods predict the chiral recognition mechanism of this compound?

Answer:

- Molecular Docking : Gaussian 09 simulations model interactions between the CSP and enantiomers. The dinitrobenzoyl group stabilizes via charge-transfer complexes, while proline’s carboxyl group forms hydrogen bonds .

- NLO Properties : DFT calculations (B3LYP/6-31G*) show high hyperpolarizability (β ~1.5 × 10⁻³⁰ esu), suggesting utility in nonlinear optical materials .

Q. How do contradictory resolution data arise in enantiomer separations using this compound?

Answer: Contradictions stem from:

Q. What strategies prevent racemization during CSP synthesis with this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.